

# The Evolving Landscape of FGFR1 Inhibition in Solid Tumors: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *FGFR1 inhibitor-2*

Cat. No.: *B11933420*

[Get Quote](#)

A comprehensive review of clinical trial data for key FGFR1 inhibitors—pemigatinib, infigratinib, and erdafitinib—highlights their growing significance in the treatment of various solid tumors harboring FGFR1 alterations. This guide provides a meta-analysis of their efficacy, detailed experimental protocols, and a visual representation of the underlying signaling pathway to inform researchers, scientists, and drug development professionals.

Fibroblast growth factor receptor 1 (FGFR1) has emerged as a critical oncogenic driver in a multitude of solid tumors. The development of targeted inhibitors against FGFR1 has ushered in a new era of precision medicine for patients with tumors harboring FGFR1 gene alterations, including fusions, rearrangements, and mutations. This report synthesizes data from key clinical trials to offer a comparative perspective on the efficacy of prominent FGFR1 inhibitors.

## Comparative Efficacy of FGFR1 Inhibitors

The clinical activity of three major FGFR inhibitors—pemigatinib, infigratinib, and erdafitinib—has been evaluated in various solid tumors. While direct head-to-head trials are limited, data from individual studies provide valuable insights into their relative efficacy.

Inhibitor	Trial (Tumor Type)	FGFR Alteration	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Pemigatinib	FIGHT-207 (Solid Tumors)[1][2][3]	Fusions/Rearrangements (Cohort A)	26.5%	65.3%	4.5 months	17.5 months
Activating Mutations (Cohort B)	9.4%	56.3%	3.7 months	11.4 months		
FIGHT-202 (Cholangio carcinoma) [4]	FGFR2 Fusions/Rearrangements	36%	82.2%	6.9 months	21.1 months	
Infigratinib	Phase 2 (Cholangio carcinoma) [5][6]	FGFR2 Fusions/Rearrangements	23.1%	-	7.3 months	12.2 months
Phase 2a (Gastric Cancer)[7]	FGFR2 Amplification	-	-	-	-	
Erdafitinib	RAGNAR (Solid Tumors)[8]	FGFR1-3 Mutations & Fusions	30%	74%	4.2 months	10.7 months
BLC2001 (Urothelial Carcinoma) [9]	FGFR2/3 Alterations	40%	-	5.5 months	11.3 months	
THOR (Urothelial	FGFR2/3 Aberrations	45.6%	-	5.6 months	12.1 months	

Carcinoma

)[10]

NCI-

MATCH

Subprotoco

I K1 (Solid

Tumors)

FGFR1-4

Amplificatio

n

0%

-

1.7 months

4.2 months

[11]

## Detailed Experimental Protocols

The methodologies employed in these key clinical trials underpin the interpretability of their results. Understanding the patient populations, study designs, and endpoints is crucial for a comprehensive assessment.

### FIGHT-207 Trial (Pemigatinib)

- Study Design: An open-label, single-arm, multicenter, phase 2 basket trial.[1][2]
- Patient Population: Patients with previously treated, unresectable or metastatic solid tumors with activating FGFR1–3 fusions/rearrangements (Cohort A), activating non-kinase domain mutations (Cohort B), or kinase domain mutations/alterations of unknown significance (Cohort C).[1][2][3] Prior treatment with an FGFR inhibitor was not permitted.[3]
- Intervention: Pemigatinib administered orally at a dose of 13.5 mg once daily.[1]
- Primary Endpoint: Objective response rate (ORR) as assessed by an independent review committee according to RECIST v1.1.[1][3]

### RAGNAR Trial (Erdafitinib)

- Study Design: A phase 2, open-label, single-arm, multicenter trial.[8]
- Patient Population: Patients with advanced solid tumors harboring prespecified FGFR alterations who had progressed on or after at least one line of systemic therapy and had no effective alternative treatments.[8]

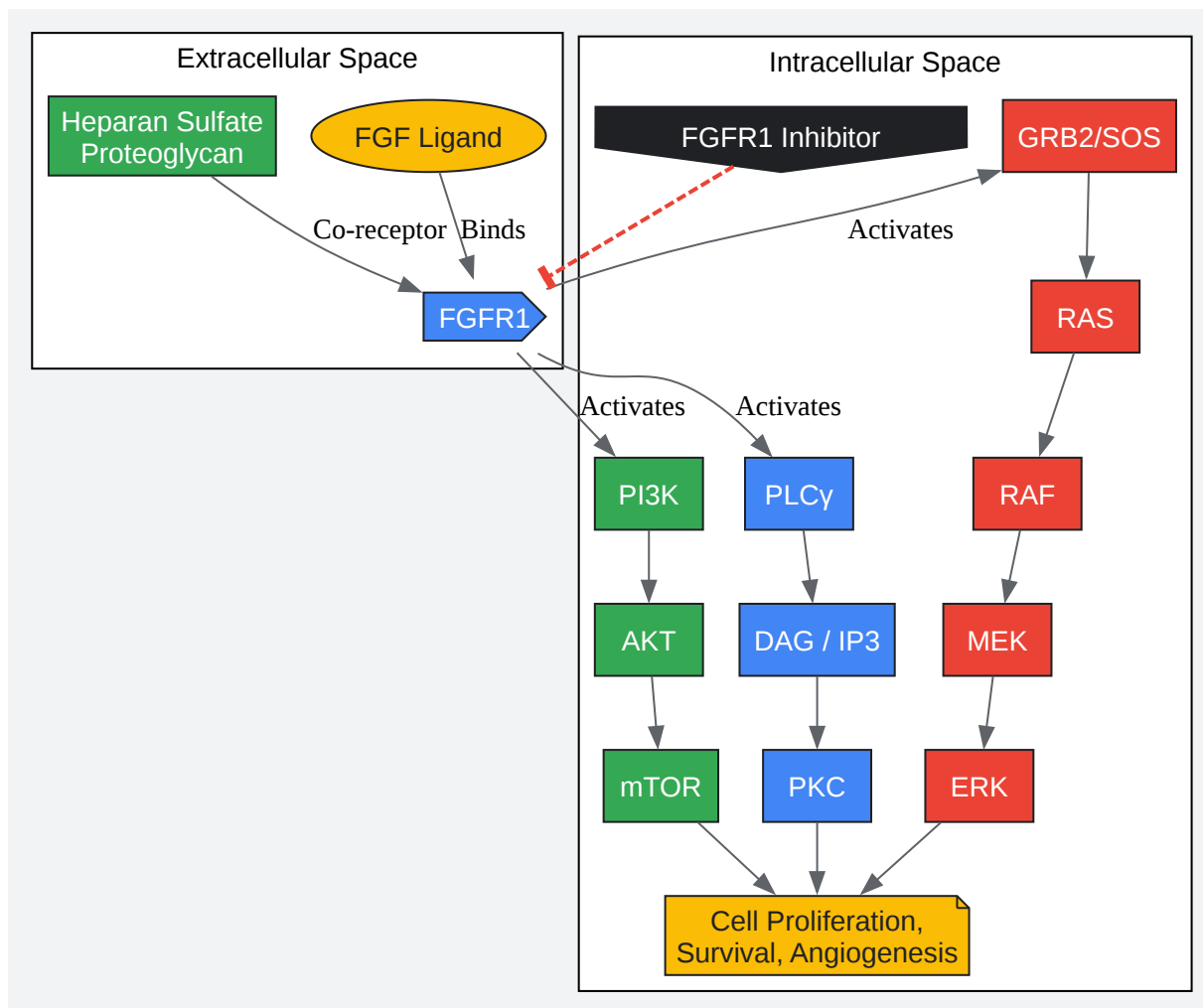
- Intervention: Erdafitinib administered orally.
- Primary Endpoint: Objective response rate (ORR).[8]

## Phase 2 Trial (Infigratinib in Cholangiocarcinoma)

- Study Design: A multicenter, open-label, single-arm, phase 2 study.[6]
- Patient Population: Patients with locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements who had been previously treated with at least one gemcitabine-containing regimen.[6]
- Intervention: Oral infigratinib at a dose of 125 mg once daily for 21 days of a 28-day cycle.[6]
- Primary Endpoint: Objective response rate (ORR) assessed by blinded independent central review according to RECIST v1.1.[6]

## Visualizing the FGFR1 Signaling Pathway and Drug Development Workflow

To better understand the mechanism of action of FGFR1 inhibitors and the process of their clinical evaluation, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: The FGFR1 signaling pathway and the point of intervention for FGFR1 inhibitors.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. onclive.com [onclive.com]
- 2. Pemigatinib in previously treated solid tumors with activating FGFR1–FGFR3 alterations: phase 2 FIGHT-207 basket trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. targetedonc.com [targetedonc.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Infigratinib (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements: mature results from a multicentre, open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bridgebio.com [bridgebio.com]
- 8. Tumour-agnostic efficacy and safety of erdafitinib in patients with advanced solid tumours with prespecified FGFR alterations: RAGNAR phase 2 study primary analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esmo.org [esmo.org]
- 10. THOR Trial: Erdafitinib Improves Outcomes vs Chemotherapy in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 11. Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Amplifications: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K1 - PMC

[pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [The Evolving Landscape of FGFR1 Inhibition in Solid Tumors: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933420#meta-analysis-of-fgfr1-inhibitor-efficacy-in-solid-tumors]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)